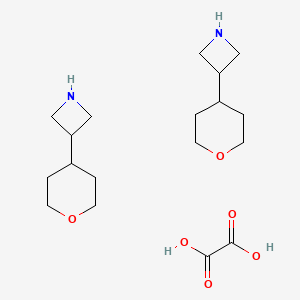
3-(Tetrahydro-2H-pyran-4-yl)azetidine hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-4-yl)azetidine hemioxalate is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an oxane (tetrahydropyran) ring. The hemioxalate part of the compound indicates the presence of an oxalate group, which is a dicarboxylate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(oxan-4-yl)azetidine hemioxalate, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates, providing azetidines through a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of 3-(oxan-4-yl)azetidine hemioxalate typically involves bulk custom synthesis and procurement . The process may include the use of advanced techniques such as microwave irradiation and electrocatalytic intramolecular hydroamination to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)azetidine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted azetidines.
Scientific Research Applications
3-(Oxan-4-yl)azetidine hemioxalate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(oxan-4-yl)azetidine hemioxalate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry . The oxane ring adds to its stability and reactivity, enabling it to interact with different biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles that share some reactivity characteristics with azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles with applications in drug discovery and materials science.
Uniqueness
3-(Oxan-4-yl)azetidine hemioxalate stands out due to its combination of an azetidine ring and an oxane ring, providing unique reactivity and stability. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H32N2O6 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
oxalic acid;3-(oxan-4-yl)azetidine |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
LHISBAZPDFIMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2CNC2.C1COCCC1C2CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)
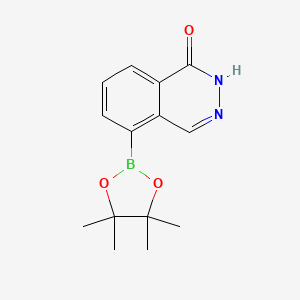
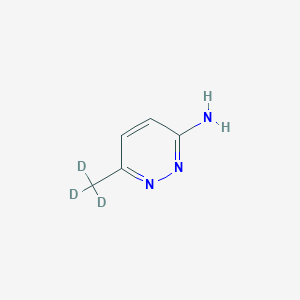
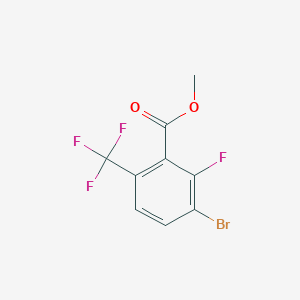
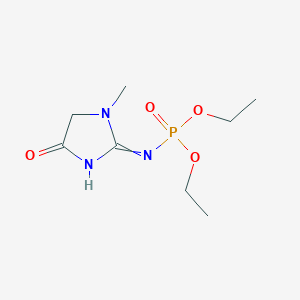
![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
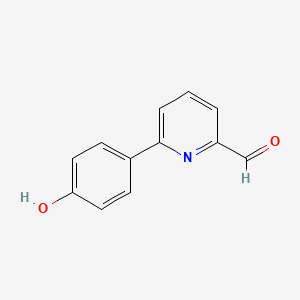
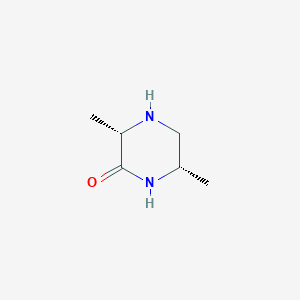
![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)
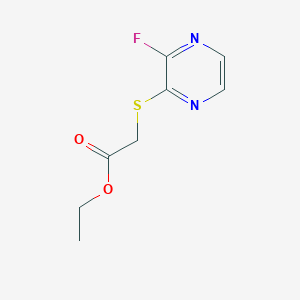
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)

